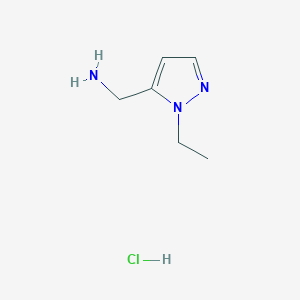![molecular formula C8H9ClN4 B7982419 [2-(1H-1,2,4-Triazol-1-yl)phenyl]amine hydrochloride](/img/structure/B7982419.png)
[2-(1H-1,2,4-Triazol-1-yl)phenyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1H-1,2,4-Triazol-1-yl)phenyl]amine hydrochloride” is a compound that contains a 1,2,4-triazole ring. The triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72° . This compound is a part of a class of compounds that have been synthesized and evaluated for their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as NMR and Mass spectroscopy . In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of coordination polymers . The redox properties of these frameworks were elucidated by solid state electrochemical and spectroelectrochemical data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the yield and melting point of a similar compound were reported .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEAPHGPZASKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Pyridin-2-ylethoxy)phenyl]amine hydrochloride](/img/structure/B7982347.png)
![6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine;oxalic acid](/img/structure/B7982374.png)
![[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B7982385.png)

![1-[4-(4-Methyl-1-piperazinyl)phenyl]ethylamine trihydrochloride](/img/structure/B7982393.png)
![[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B7982399.png)
![2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B7982404.png)

![1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B7982422.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride](/img/structure/B7982430.png)
![{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine hydrochloride](/img/structure/B7982441.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982444.png)
![4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B7982447.png)